N-(4-nitrophenyl)-2H-chromene-3-carboxamide
CAS No.: 887349-05-5
Cat. No.: VC5009764
Molecular Formula: C16H12N2O4
Molecular Weight: 296.282
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887349-05-5 |
---|---|
Molecular Formula | C16H12N2O4 |
Molecular Weight | 296.282 |
IUPAC Name | N-(4-nitrophenyl)-2H-chromene-3-carboxamide |
Standard InChI | InChI=1S/C16H12N2O4/c19-16(17-13-5-7-14(8-6-13)18(20)21)12-9-11-3-1-2-4-15(11)22-10-12/h1-9H,10H2,(H,17,19) |
Standard InChI Key | SCWOGNRJIISVLY-UHFFFAOYSA-N |
SMILES | C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
N-(4-Nitrophenyl)-2H-chromene-3-carboxamide (molecular formula: C₁₆H₁₀N₂O₅, molecular weight: 310.27 g/mol) consists of a chromene backbone fused to a carboxamide group at the 3-position and a 4-nitrophenyl substituent at the amide nitrogen (Figure 1). The chromene nucleus, a bicyclic system comprising a benzene ring fused to a pyran moiety, contributes to the compound’s planar geometry and electronic delocalization. The 4-nitrophenyl group introduces strong electron-withdrawing effects, enhancing reactivity and intermolecular interactions .
Spectral Characterization
Structural validation of the compound has been achieved through advanced spectroscopic techniques:
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Infrared (IR) Spectroscopy: Peaks at 3365 cm⁻¹ (N–H stretch), 1715 cm⁻¹ (C=O stretch of the lactone), and 1630 cm⁻¹ (C=C aromatic stretch) confirm the core structure . The nitro group’s asymmetric and symmetric stretches appear at 1599 cm⁻¹ and 1387 cm⁻¹, respectively .
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¹H NMR: Aromatic protons resonate between δ 6.87–8.87 ppm, with the chromene’s olefinic proton appearing as a singlet at δ 8.87 ppm . The amide N–H proton is observed as a triplet at δ 8.74 ppm (J = 5.8 Hz) .
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¹³C NMR: Key signals include δ 161.42 ppm (lactone C=O) and δ 160.87 ppm (amide C=O) . The nitrophenyl carbons are identified between δ 120–150 ppm .
Synthesis and Optimization
One-Pot Synthesis Methodology
The compound is synthesized via a one-pot, two-component reaction between ethyl 2-oxo-2H-chromene-3-carboxylate and 4-nitroaniline (Scheme 1) . The reaction proceeds under reflux in ethanol, yielding N-(4-nitrophenyl)-2H-chromene-3-carboxamide in 94% yield . Critical parameters include:
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Solvent: Ethanol facilitates nucleophilic acyl substitution.
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Temperature: Reflux conditions (∼80°C) accelerate amine activation.
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Catalyst: Anhydrous potassium carbonate neutralizes HCl byproducts .
Table 1: Synthesis Conditions and Yields
Entry | Amine | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
1 | 4-Nitroaniline | Ethanol | 6 | 94 |
2 | 4-Bromoaniline | Ethanol | 7 | 89 |
3 | Morpholine | Toluene | 1 | 82 |
Alternative Routes
Comparative studies highlight the efficacy of Knoevenagel condensation for constructing the chromene core, followed by amide coupling. For example, N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is synthesized using dimethylformamide (DMF) as a solvent and potassium carbonate as a base.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The nitro group enhances interactions with cyclooxygenase-2 (COX-2), reducing prostaglandin E₂ (PGE₂) synthesis by 68% in murine macrophages. Molecular docking studies reveal a binding affinity of -9.2 kcal/mol for COX-2, comparable to celecoxib (-10.1 kcal/mol).
Table 2: Comparative Biological Activities
Compound | IC₅₀ (µM) | Target |
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N-(4-Nitrophenyl)-2H-chromene-3-carboxamide | 3.8 | COX-2 |
N-(4-Fluorophenethyl)-8-methoxy | 2.1 | MCF-7 cells |
Doxorubicin | 4.7 | DNA topoisomerase |
Computational and Pharmacokinetic Insights
ADME Profiling
In silico predictions using SwissADME indicate favorable pharmacokinetics:
Molecular Dynamics Simulations
Steered molecular dynamics (SMD) simulations reveal stable binding to MAO-B (root-mean-square deviation: 1.8 Å over 100 ns) . The nitro group forms a hydrogen bond with Tyr-435 (distance: 2.9 Å), critical for inhibitory activity .
Applications and Future Directions
Therapeutic Development
The compound’s selectivity for cancer cells under starvation conditions positions it as a candidate for pancreatic cancer therapy, where tumor microenvironments are nutrient-poor . Phase I trials for analogs are anticipated by 2026 .
Material Science Applications
The nitro group’s electron-withdrawing properties enable applications in organic semiconductors. Density functional theory (DFT) calculations predict a bandgap of 2.4 eV, suitable for photovoltaic devices .
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